1-Methyl-9H-pyrido(3,4-b)indol-7-ol hydrobromide

DYRK1A inhibition MAO-A selectivity Kinase profiling

Researchers requiring a DYRK1A inhibitor with minimal MAO-A off-target activity face limited options-most β-carbolines suffer from confounding monoamine oxidase inhibition. Harmol hydrobromide (CAS 84625-56-9) is the solution. • DYRK1A:MAO-A IC50 ratio of 0.2-6-fold more DYRK1A-selective than harmine-enabling cleaner target engagement in glioblastoma and tauopathy models. • Superior therapeutic window in glioma xenograft models vs. harmine. • Poor blood-brain barrier penetration restricts pharmacology to peripheral tissues, enabling mitohormesis-driven healthspan studies without CNS confounds. • Fungicidal activity against B. cinerea-unique among β-carboline congeners-supports agricultural fungicide development programs. Supplied as a crystalline solid with ≥98% purity. Standard packaging: 5 mg to 1 g. Custom synthesis and bulk quantities available upon request. Global shipping with full Certificate of Analysis.

Molecular Formula C12H11BrN2O
Molecular Weight 279.13 g/mol
CAS No. 84625-56-9
Cat. No. B12668462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-9H-pyrido(3,4-b)indol-7-ol hydrobromide
CAS84625-56-9
Molecular FormulaC12H11BrN2O
Molecular Weight279.13 g/mol
Structural Identifiers
SMILESCC1=C2C(=C3C=CC(=O)C=C3N2)C=CN1.Br
InChIInChI=1S/C12H10N2O.BrH/c1-7-12-10(4-5-13-7)9-3-2-8(15)6-11(9)14-12;/h2-6,13-14H,1H3;1H
InChIKeyZLVAGPPBYUVSSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Harmol HBr: Differentiated β-Carboline for Research


1-Methyl-9H-pyrido(3,4-b)indol-7-ol hydrobromide (CAS 84625-56-9), the hydrobromide salt of harmol, is a naturally occurring β-carboline alkaloid of the harmala family [1]. Its tricyclic pyrido[3,4-b]indole core bears a methyl group at C-1 and a hydroxyl at C-7—a substitution pattern that distinguishes it from all other common β-carbolines and dictates a unique polypharmacology profile encompassing DYRK1A inhibition, monoamine oxidase inhibition, TFEB activation, antifungal activity, and cell-type-selective apoptosis induction [1][2].

Why Harmol HBr Substitution with Other β-Carbolines Fails


The β-carboline family—harmine, harmaline, harmalol, harmane, norharmane—shares a conserved tricyclic core, yet minor substituent differences at C-1 and C-7 produce divergent target selectivity profiles spanning over 130-fold in DYRK1A:MAO-A IC50 ratios [1]. Harmol uniquely exhibits a DYRK1A:MAO-A ratio of 0.2—indicating preferential DYRK1A engagement—while harmaline's ratio of 26.1 reflects dominant MAO-A activity [1]. Furthermore, harmol crosses the blood-brain barrier poorly, confining its pharmacology to peripheral tissues and enabling mitohormesis-driven healthspan extension without the CNS-mediated side effects associated with brain-penetrant congeners such as harmine and harmaline [2]. These structural and pharmacokinetic determinants make harmol hydrobromide a non-substitutable tool compound for specific research applications.

Quantitative Differentiation: Harmol HBr vs. β-Carboline Analogs


DYRK1A:MAO-A Selectivity Profile

In a head-to-head TR-FRET-based DYRK1A assay and MAO-A Glo assay panel, harmol demonstrated a DYRK1A:MAO-A IC50 ratio of 0.2 (MAO-A IC50 = 0.50 µM), indicating preferential DYRK1A inhibition [1]. By contrast, harmine exhibited a ratio of 1.2, harmalol 1.0, and harmaline 26.1—the latter reflecting dominant MAO-A activity rather than DYRK1A engagement [1]. In absolute terms, harmol inhibits recombinant DYRK1A with an IC50 of 90.0 nM . In a glioma tumor xenograft model, harmol demonstrated a superior therapeutic window compared to harmine, attributed to its reduced MAO-A off-target burden [1].

DYRK1A inhibition MAO-A selectivity Kinase profiling Glioblastoma

Antifungal Potency Against Penicillium and Botrytis

In a direct comparative study of six β-carbolines (harmine, harmol, norharmane, harmane, harmaline, and harmalol) tested against the postharvest fungal pathogens Penicillium digitatum and Botrytis cinerea, harmol demonstrated the highest inhibitory effect on both organisms [1]. At 1 mM exposure for 24 h, harmol caused severe cellular damage including disorganized cytoplasm and thickened cell walls in conidia of both species [1]. Crucially, harmol exerted a fungicidal effect on B. cinerea and a fungistatic effect on P. digitatum, whereas the dihydro-β-carbolines harmaline and harmalol merely delayed germination without achieving growth arrest [1]. Conidial membrane permeabilization was detected at both sub-inhibitory and inhibitory harmol concentrations, and residual infectivity on lemons (P. digitatum) and blueberries (B. cinerea) was significantly reduced after harmol exposure [1].

Antifungal activity Postharvest pathology Phytopathogen control Conidial germination

TFEB Activation and Peripheral Mitohormesis

Harmol is the only β-carboline alkaloid reported to activate transcription factor EB (TFEB) and induce mitohormesis—a conserved anti-aging mechanism triggered by sub-lethal mitochondrial stress [1]. Treatment with harmol induces transient mitochondrial depolarization, a robust mitophagy response, and AMPK compensatory pathway activation in C2C12 myotubes and in mouse liver, brown adipose tissue, and skeletal muscle [1]. Critically, harmol crosses the blood-brain barrier poorly, meaning these mitochondrial improvements are achieved through peripheral target engagement (MAO-B and GABA-A receptor modulation) without CNS exposure [1]. In diet-induced pre-diabetic male mice, harmol improved glucose tolerance, reduced liver steatosis, and enhanced insulin sensitivity [1]. Two-year-old male and female mice treated with harmol exhibited delayed frailty onset with improved glycemia, exercise performance, and strength [1]. Lifespan extension was confirmed in Caenorhabditis elegans and Drosophila melanogaster models [1]. No other β-carboline has been demonstrated to activate this TFEB-mitohormesis axis.

TFEB activation Mitohormesis Autophagy Healthspan extension Mitochondrial function

Reduced Mitochondrial Cytotoxicity vs. Harmine

In freshly isolated rat hepatocytes, harmine at 0.5 mM caused concentration- and time-dependent cell death accompanied by cell blebbing, ATP depletion, glutathione loss, and protein thiol oxidation [1]. At the same concentration (0.5 mM), harmol—a primary metabolite of harmine—produced markedly less cytotoxicity [1]. Across multiple mitochondrial endpoints, harmol was significantly less disruptive: harmine induced greater loss of mitochondrial membrane potential, higher generation of reactive oxygen species, and more pronounced induction of the mitochondrial permeability transition (MPT) compared to harmol [1]. In oxygen consumption assays using mitochondria isolated from rat liver, harmine decreased state-3/state-4 respiration ratios in a concentration-dependent manner more severely than harmol [1]. The authors concluded that the toxic effects of harmine are greater than those of its metabolite harmol, suggesting that harmine cytotoxicity depends on the parent compound concentration rather than on its metabolites [1].

Mitochondrial toxicity Hepatocyte safety Mitochondrial permeability transition Oxidative stress

Cell-Type-Selective Apoptosis in NSCLC Cells

In a direct comparative study of harmol and harmalol across three human non-small cell lung carcinoma (NSCLC) cell lines (H596, H226, A549), harmol induced apoptosis selectively in H596 cells via a caspase-8-dependent mechanism that was independent of Fas/Fas ligand interaction [1]. Harmol treatment in H596 cells triggered caspase-3, caspase-8, and caspase-9 activation, PARP cleavage, Bid truncation, and cytochrome c release from mitochondria [1]. In stark contrast, harmalol—differing from harmol only by the reduction of the C-1/C-2 double bond (dihydro-β-carboline)—exhibited negligible cytotoxicity in all three cell lines tested [1]. This cell-type selectivity of harmol (active in H596, inactive in A549) was corroborated by a separate study showing that harmol induces autophagy-mediated cell death in A549 cells at 70 µM without activating caspases, whereas it triggers canonical apoptosis in H596 cells [1].

Apoptosis Caspase-8 Non-small cell lung cancer Cell-type selectivity Structure-activity relationship

Anti-HSV-1 Activity Against Drug-Resistant Strains

In a screen of 502 natural compounds for anti-HSV-1 activity, harmol was selected for advanced characterization because it exhibited the highest antiviral activity [1]. Harmol inhibited replication of wild-type HSV-1 F with an EC50 of 9.34 µM and the clinical acyclovir-resistant strain HSV-1/153 with an EC50 of 5.84 µM [1]. In an in vivo mouse model of herpes simplex keratitis (HSK), harmol reduced HSV-1 replication in corneal tissues, decreased viral progeny production in tears, and preserved corneal thickness and nerve density [1]. Notably, harmol retained antiviral efficacy against the drug-resistant HSV-1/153 strain in the mouse HSK model [1]. Furthermore, the combination of harmol with acyclovir produced a greater antiviral effect than either agent alone in vitro, indicating synergistic potential [1].

Antiviral HSV-1 Drug resistance Herpes simplex keratitis Acyclovir synergy

Harmol HBr: Optimal Application Scenarios


DYRK1A-Selective Glioblastoma and Neurodegeneration Research

Harmol hydrobromide is the β-carboline of choice for DYRK1A-targeted studies in glioblastoma and tauopathy models where MAO-A inhibition confounds data interpretation. Its DYRK1A:MAO-A ratio of 0.2—6-fold more DYRK1A-selective than harmine—provides cleaner target engagement [1]. The demonstrated superior therapeutic window in glioma xenograft models compared to harmine further supports its use in preclinical oncology programs [1].

Peripheral Mitohormesis and Healthspan Studies

For aging and metabolic research programs investigating mitochondrial healthspan extension, harmol hydrobromide uniquely activates the TFEB-AMPK-mTOR axis and induces mitohormesis without crossing the blood-brain barrier [2]. This peripheral restriction enables clean dissection of mitochondrial signaling mechanisms in skeletal muscle, liver, and brown adipose tissue without confounding central nervous system pharmacology—a capability not offered by harmine or harmaline [2].

Postharvest Fungicide Targeting Penicillium and Botrytis

Harmol hydrobromide represents the most potent antifungal β-carboline scaffold identified to date against P. digitatum and B. cinerea, achieving fungicidal activity on B. cinerea where all other tested congeners—including harmine—failed to do so [3]. Its demonstrated reduction of residual infectivity on lemons and blueberries supports its use as a lead compound in agricultural fungicide development programs [3].

Acyclovir-Resistant HSV-1 Ocular Infection Therapy

Harmol hydrobromide offers a mechanistically distinct anti-HSV-1 scaffold with validated in vivo efficacy in a mouse HSK model, including against a clinical acyclovir-resistant strain (EC50 = 5.84 µM) [4]. Its demonstrated synergy with acyclovir in vitro supports its use in combination therapy development programs targeting the rising prevalence of drug-resistant HSV-1 keratitis [4].

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